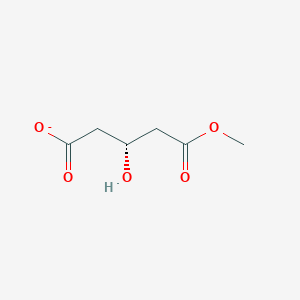
(3R)-3-Hydroxy-5-methoxy-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Hydroxy-5-methoxy-5-oxopentanoate is an organic compound with a specific stereochemistry, indicated by the (3R) configuration. This compound is characterized by the presence of a hydroxyl group, a methoxy group, and a keto group on a pentanoate backbone. It is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Hydroxy-5-methoxy-5-oxopentanoate typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric reduction of a corresponding keto ester using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve biocatalysis, where enzymes are used to catalyze the reaction with high specificity and yield. This method is preferred due to its environmental friendliness and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Hydroxy-5-methoxy-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a diketone, while reduction of the keto group would yield a diol.
Scientific Research Applications
(3R)-3-Hydroxy-5-methoxy-5-oxopentanoate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic studies to understand enzyme specificity and mechanism.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (3R)-3-Hydroxy-5-methoxy-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups can form hydrogen bonds with active sites, while the keto group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Hydroxy-5-methoxy-5-oxopentanoate: The enantiomer of the compound with opposite stereochemistry.
3-Hydroxy-5-oxopentanoate: Lacks the methoxy group, leading to different reactivity and applications.
5-Methoxy-5-oxopentanoate: Lacks the hydroxyl group, affecting its chemical properties and uses.
Uniqueness
(3R)-3-Hydroxy-5-methoxy-5-oxopentanoate is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound in asymmetric synthesis and chiral studies.
Properties
CAS No. |
87118-53-4 |
|---|---|
Molecular Formula |
C6H9O5- |
Molecular Weight |
161.13 g/mol |
IUPAC Name |
(3R)-3-hydroxy-5-methoxy-5-oxopentanoate |
InChI |
InChI=1S/C6H10O5/c1-11-6(10)3-4(7)2-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)/p-1/t4-/m1/s1 |
InChI Key |
JSEKXOGFRKPXOJ-SCSAIBSYSA-M |
Isomeric SMILES |
COC(=O)C[C@@H](CC(=O)[O-])O |
Canonical SMILES |
COC(=O)CC(CC(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















